molecular formula C12H25ClN2 B1381884 [2-(Azepan-1-yl)ethyl](cyclopropylmethyl)amine hydrochloride CAS No. 1803572-26-0

[2-(Azepan-1-yl)ethyl](cyclopropylmethyl)amine hydrochloride

Cat. No.: B1381884
CAS No.: 1803572-26-0
M. Wt: 232.79 g/mol
InChI Key: OXALBAYDDCPYJE-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)ethylamine hydrochloride (CAS: 1803572-26-0) is a secondary amine hydrochloride with the molecular formula C₁₂H₂₄N₂·HCl and a molecular weight of 232.79 g/mol. Structurally, it features a seven-membered azepane ring linked via an ethyl chain to a cyclopropylmethylamine group, which is protonated as a hydrochloride salt. This compound is primarily utilized as a drug impurity reference standard and research reagent in pharmaceutical and biochemical studies .

Safety protocols emphasize the use of protective equipment (gloves, masks, goggles) and proper disposal of waste to avoid environmental contamination . Its applications span immunocytochemistry, viral RNA extraction, and bioluminescence assays, as inferred from associated experimental protocols .

Properties

IUPAC Name

2-(azepan-1-yl)-N-(cyclopropylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.ClH/c1-2-4-9-14(8-3-1)10-7-13-11-12-5-6-12;/h12-13H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXALBAYDDCPYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCNCC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Azepan-1-yl)ethylamine hydrochloride typically involves nucleophilic substitution reactions. One common method is the alkylation of amines with haloalkanes. For example, primary amines can be synthesized by alkylation of ammonia, and secondary amines can be formed by further alkylation of primary amines . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Azepan-1-yl)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Scientific Research Applications

2-(Azepan-1-yl)ethylamine hydrochloride has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)ethylamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(a) N-(Cyclopropylmethyl)cyclopropanamine Hydrochloride
  • Molecular Formula : C₇H₁₄ClN
  • Key Features : A simpler structure with two cyclopropyl groups directly attached to the nitrogen.
  • Comparison: The absence of an azepane ring reduces steric hindrance and may enhance solubility in non-polar solvents. However, the lack of a seven-membered ring could limit its utility in mimicking drug scaffolds that require conformational flexibility .
(b) 2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride
  • Key Features : Contains a cyclohexenyl group (unsaturated six-membered ring) instead of azepane.
  • This structural difference may alter binding affinities in biological systems compared to the saturated azepane in the primary compound .
(c) [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine Hydrochloride
  • Molecular Formula: Not explicitly stated, but includes a phenoxy group with chloro and methyl substituents.
  • Comparison: The aromatic phenoxy group enables π-π stacking interactions, which are absent in the aliphatic azepane-containing compound. This could enhance binding to aromatic residues in enzyme active sites, making it relevant in kinase inhibitor research .
(d) Methyl 2-[1-(aminomethyl)cyclopropyl]acetate Hydrochloride
  • Molecular Formula: C₇H₁₄ClNO₂
  • Key Features : Incorporates an ester-functionalized cyclopropane.
  • Comparison : The ester group increases hydrolytic instability under basic conditions, contrasting with the hydrolytically stable amine hydrochloride. This compound may serve as a prodrug or metabolic intermediate .

Physicochemical and Pharmacological Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
2-(Azepan-1-yl)ethylamine HCl C₁₂H₂₄N₂·HCl 232.79 Azepane, cyclopropylmethyl Drug impurity standard; biochemical assays
N-(Cyclopropylmethyl)cyclopropanamine HCl C₇H₁₄ClN 155.65 Dual cyclopropyl Simpler scaffold for structure-activity studies
2-(1-Cyclohexen-1-yl)ethylamine HCl Not provided ~230–240 (estimated) Cyclohexenyl, cyclopropylmethyl Potential use in redox-sensitive drug delivery systems
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine HCl Not provided ~250–260 (estimated) Phenoxy, chloro, methyl Kinase or receptor-targeted drug candidates
Mecamylamine HCl (M9020) C₁₁H₂₁N·HCl 203.75 Rigid bicyclic structure Nicotinic acetylcholine receptor antagonist; clinical use in hypertension
Notes:
  • Stability: Esters (e.g., methyl 2-[1-(aminomethyl)cyclopropyl]acetate HCl) are prone to hydrolysis, unlike stable amine hydrochlorides .
  • Biological Activity : Mecamylamine’s rigid structure enables selective receptor antagonism, whereas the primary compound’s azepane may favor binding to flexible protein pockets .

Biological Activity

2-(Azepan-1-yl)ethylamine hydrochloride is an organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features, including an azepane ring and cyclopropyl group, suggest diverse biological activities that warrant detailed investigation. This article explores the compound's biological activity, mechanisms of action, and potential applications in therapeutic contexts.

  • Molecular Formula : C₈H₁₈N₂·HCl
  • Molecular Weight : Approximately 232.79 g/mol
  • Structure : The compound consists of a cyclopropylmethyl group attached to a 2-(azepan-1-yl)ethylamine moiety, contributing to its unique pharmacological profile.

The biological activity of 2-(Azepan-1-yl)ethylamine hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects. Notable interactions include:

  • Selective Estrogen Receptor Modulation : Research indicates that this compound may act as a selective estrogen receptor modulator (SERM), which could have implications for treating hormone-related conditions such as breast cancer and osteoporosis.
  • G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest potential interactions with GPCRs, which are crucial in various signaling pathways .

Pharmacological Effects

Several studies have investigated the pharmacological effects of 2-(Azepan-1-yl)ethylamine hydrochloride. Key findings include:

Comparative Analysis

A comparative analysis with structurally similar compounds helps highlight the unique biological activity of 2-(Azepan-1-yl)ethylamine hydrochloride:

Compound NameStructure FeaturesUnique Aspects
2-(Azepan-1-yl)ethanamineContains azepane and ethyl groupsPotential SERM activity
CyclopropylmethylamineCyclopropane ring with an amine groupLacks azepane ring; different biological profile
4-(Cyclopropylmethyl)piperidinePiperidine ring instead of azepaneDifferent ring size affects receptor binding
1-(Cyclopropylmethyl)-pyrrolidinePyrrolidine ring structureSmaller ring size; different reactivity

Case Study 1: Selective Estrogen Receptor Modulation

A study conducted on the compound's effect on estrogen receptors revealed that it binds selectively, potentially influencing estrogen-mediated pathways. This property may be harnessed for developing therapies aimed at hormone-sensitive cancers.

Case Study 2: Neuropharmacological Potential

Preliminary research has indicated that 2-(Azepan-1-yl)ethylamine hydrochloride may affect neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Further investigation is needed to elucidate these effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(Azepan-1-yl)ethyl](cyclopropylmethyl)amine hydrochloride
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[2-(Azepan-1-yl)ethyl](cyclopropylmethyl)amine hydrochloride

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